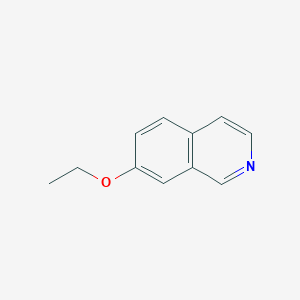

7-Ethoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWBUWQADOQHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 7 Ethoxyisoquinoline

Classical and Contemporary Approaches to 7-Ethoxyisoquinoline Synthesis

The construction of the isoquinoline (B145761) nucleus, and subsequently this compound, often relies on well-established methods that have been adapted or on more modern synthetic techniques.

Classical cyclization reactions, such as the Bischler-Napieralski synthesis and the Pictet-Spengler synthesis, are foundational to isoquinoline chemistry. The Bischler-Napieralski reaction involves the cyclodehydration of β-phenylethylamide derivatives, typically using a Lewis acid, to form 3,4-dihydroisoquinolines, which can then be dehydrogenated to yield the aromatic isoquinoline. [2, 16 in previous search, 18 in previous search] Similarly, the Pictet-Spengler synthesis involves the acid-catalyzed cyclization of arylethanamines with aldehydes to form 1,2,3,4-tetrahydroisoquinolines, which can also be aromatized. [2, 16 in previous search]

Contemporary cyclization strategies for isoquinoline derivatives include palladium-catalyzed coupling and copper-catalyzed cyclization of o-iodobenzaldehyde imines with terminal acetylenes, offering efficient routes to substituted isoquinolines. [19 in previous search] Rhodium(III)-catalyzed C-H bond activation of oximes followed by cyclization with internal alkynes, and silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, also represent modern approaches to construct the isoquinoline ring system. [14 in previous search, 17 in previous search] While these methods are broadly applicable for isoquinoline synthesis, their direct application to specifically yield this compound would necessitate the careful design of starting materials already bearing or capable of incorporating the ethoxy group at the appropriate position during the cyclization cascade. For instance, a precursor with a pre-installed 7-substituted aromatic ring would be required.

A direct and common approach to synthesize this compound involves the etherification of 7-hydroxyisoquinoline (B188741) (PubChem CID: 459767). [22 in previous search] This reaction typically proceeds via alkylation of the phenolic hydroxyl group with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This method is a standard nucleophilic substitution reaction where the phenoxide anion acts as a nucleophile. For example, the introduction of an ethoxy group via alkylation reactions using ethyl bromide or ethyl iodide in the presence of a base has been reported for other ethoxyisoquinoline derivatives. [10 in previous search]

Beyond direct cyclization, this compound can be obtained through transformations of other substituted isoquinoline precursors. This often involves modifying existing functional groups on an isoquinoline scaffold. As discussed in the previous section, 7-hydroxyisoquinoline serves as a key precursor, and its O-ethylation directly yields this compound. [22 in previous search]

Another potential route could involve nucleophilic substitution reactions on 7-halo-substituted isoquinolines. For example, if a 7-bromoisoquinoline (B118868) or 7-chloroisoquinoline (B1268606) were available, reaction with an ethoxide nucleophile could displace the halogen, leading to the formation of the 7-ethoxy group. While direct examples for this compound are not explicitly detailed, similar transformations involving nucleophilic substitution of halogens by alkoxides are known in isoquinoline chemistry. A study on isoquinoline derivatives noted that nucleophilic substitution reactions can occur on brominated intermediates, suggesting the feasibility of such a route if the bromine is at the C-7 position. [8 in previous search]

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, with its electron-donating ethoxy group, presents distinct reactivity patterns for further chemical modifications.

Isoquinoline generally undergoes electrophilic aromatic substitution (EAS) reactions on its benzene (B151609) ring, preferentially at the C-5 and C-8 positions. This regioselectivity is attributed to the fact that attack at these positions preserves the aromaticity of the pyridine (B92270) ring in the intermediate sigma complex, leading to more stable intermediates. [38 in previous search]

The presence of an ethoxy group at C-7 is an activating and ortho/ para-directing substituent on the benzene portion of the isoquinoline ring. Specifically, the ethoxy group would activate the C-6 (ortho) and C-8 (ortho) positions, as well as the C-4a (para) position (which is part of the fused system). Considering the inherent regioselectivity of isoquinoline, the C-8 position is particularly activated by both the nitrogen atom (due to its electron-withdrawing effect directing to C-5 and C-8) and the electron-donating ethoxy group at C-7 (directing to C-6 and C-8). Therefore, electrophilic attack on this compound is predicted to occur predominantly at the C-8 position, and potentially at C-6, depending on the specific electrophile and reaction conditions. [3, 14 in previous search, 15 in previous search]

Isoquinoline is susceptible to nucleophilic substitution, primarily at the C-1 position, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. If the C-1 position is already substituted, nucleophilic attack can occur at the C-3 position. [16 in previous search, 22 in previous search, 23 in previous search, 24 in previous search, 38 in previous search]

For this compound derivatives, nucleophilic substitution reactions are observed. For instance, 1-chloro-7-ethoxyisoquinoline (B13182116) (a known derivative ambeed.comepo.org) can undergo nucleophilic substitution where the chloro group at C-1 is replaced by various nucleophiles, including alcohols. [5 in previous search, 10 in previous search] This highlights the general reactivity of the isoquinoline scaffold towards nucleophiles at positions adjacent or para to the nitrogen. While direct examples of nucleophilic substitution at C-3 or C-4 on this compound without a pre-existing leaving group are less common, the general principles of isoquinoline reactivity suggest that these positions could be targeted under specific conditions, especially if activating groups or good leaving groups are present.

Modifications of the Ethoxy Group

Modifications of the ethoxy group within isoquinoline derivatives are explored to alter their chemical and physical properties. A notable example of such a modification involves the transformation of 1,2,3,4-tetrahydro-2-[p-(aminosulfonyl)phenethyl]-4,4-dimethyl-7-ethoxyisoquinoline-dione-(1,3) into its isopropoxy analogue. Specifically, 1,2,3,4-tetrahydro-2-[p-(N'-cyclohexyl ureido N sulfonyl)phenethyl]-4,4-dimethyl-7-isopropoxy-isoquinoline-dione-(1,3) was prepared from the corresponding 7-ethoxy derivative and cyclohexyl isocyanate. This reaction demonstrates the potential for structural diversification at the ethoxy position, converting an ethoxy group to an isopropoxy group through an analogous procedure. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions are pivotal in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. These reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig aminations, and Heck reactions, are widely employed due to their versatility and functional group tolerance. While specific detailed research findings on the direct palladium-catalyzed coupling reactions involving this compound as a substrate are not extensively detailed in the provided search results, the isoquinoline scaffold is generally amenable to such transformations when equipped with suitable leaving groups (e.g., halides). For instance, aryl and heteroaryl halides are common partners in these coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring. The choice of palladium catalyst and ligands is crucial for the success and regioselectivity of these reactions.

Reaction Kinetics and Mechanisms of this compound Transformations

Computational studies have provided significant insights into the reaction kinetics and mechanisms governing the transformations of ethoxyisoquinolines, particularly their thermal decomposition pathways.

Pyrolytic Elimination Pathways (e.g., ethylene (B1197577) elimination from ethoxyisoquinolines)

The unimolecular thermal decomposition of ethoxyisoquinolines, including various isomers like 1-ethoxyisoquinoline (1-EisoQ) and 3-ethoxyisoquinoline (B8764572) (3-EisoQ), involves the pyrolytic elimination of ethylene. This process leads to the formation of either keto or enol tautomers. Computational studies indicate that the formation of the keto tautomer is kinetically and thermodynamically favored over the enol form. This preference is attributed to the transition state structures involved: the keto form proceeds through a more energetically favorable six-membered transition state, whereas the enol form requires a higher-energy four-membered transition state.

Thermochemical Studies of Decomposition Processes

Thermochemical studies on the decomposition of ethoxyisoquinolines are typically conducted using advanced quantum chemical calculations, such as Density Functional Theory (DFT) (e.g., BMK, MPW1B95, M06-2X methods) and ab initio complete basis set-quadratic Becke3 (CBS-QB3) calculations. These studies investigate the energy profiles of the degradation mechanisms. For instance, the elimination of ethylene and the subsequent production of the keto form are found to be kinetically and thermodynamically favored across a broad temperature range, typically from 400 K to 1200 K. Furthermore, the rates of these decomposition processes are observed to increase with rising pressure up to 1 atm.

Table 1: Key Thermochemical and Kinetic Parameters for Ethylene Elimination from Ethoxyisoquinolines

Advanced Spectroscopic Characterization of 7 Ethoxyisoquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the connectivity and electronic environment of atoms. For 7-Ethoxyisoquinoline, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are crucial for comprehensive structural assignment. NMR chemical shifts are influenced by factors such as electronegative atoms and π-electron clouds, which cause downfield shifts (higher ppm values). careerendeavour.comlibretexts.org

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) ring and the ethoxy substituent. The aromatic protons on the isoquinoline core are expected to resonate in the deshielded region, typically between 7.0 and 9.0 ppm, due to the aromaticity and the presence of the nitrogen atom. The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) would provide information about the substitution pattern on the isoquinoline ring. For instance, ortho-coupling constants are typically in the range of 6-10 Hz. libretexts.org

The ethoxy group (-OCH₂CH₃) would present two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are expected to be further deshielded due to their proximity to the electronegative oxygen atom, typically appearing around 3.5-4.5 ppm, with a coupling constant (J) of approximately 7 Hz due to coupling with the adjacent methyl group. The methyl protons would resonate in a more shielded region, around 1.0-1.5 ppm, also exhibiting a coupling constant of approximately 7 Hz with the methylene protons. organicchemistrydata.orgnih.gov

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound (CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoquinoline Aromatic H | 7.0 - 9.0 | Complex Multiplets | Variable (e.g., 6-10 Hz for ortho) |

| -OCH₂- (Ethoxy) | 3.5 - 4.5 | Quartet | ~7 |

| -CH₃ (Ethoxy) | 1.0 - 1.5 | Triplet | ~7 |

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal. libretexts.org The aromatic carbons of the isoquinoline ring are expected to resonate in the range of 110-160 ppm. Carbons directly attached to the nitrogen or bearing electronegative substituents (like the ethoxy group at position 7) would exhibit more deshielded chemical shifts. Quaternary carbons (not directly bonded to hydrogen) can be identified by their typically weaker signals and absence of direct coupling in proton-decoupled spectra. careerendeavour.comlibretexts.org

The carbons of the ethoxy group would also have characteristic chemical shifts. The methylene carbon (-OCH₂-) is expected to resonate around 60-70 ppm due to the deshielding effect of the oxygen atom, while the methyl carbon (-CH₃) would appear in a more shielded region, typically around 10-20 ppm. careerendeavour.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) |

| Isoquinoline Aromatic C (CH) | 110 - 140 |

| Isoquinoline Aromatic C (Quaternary) | 140 - 160 |

| -OCH₂- (Ethoxy) | 60 - 70 |

| -CH₃ (Ethoxy) | 10 - 20 |

Two-dimensional (2D) NMR techniques are invaluable for confirming assignments and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY) : A COSY spectrum reveals correlations between protons that are coupled to each other (typically within three bonds). For this compound, COSY would confirm the connectivity within the aromatic system of the isoquinoline ring, showing cross-peaks between adjacent aromatic protons. It would also clearly establish the coupling between the methylene and methyl protons of the ethoxy group. mdpi.commdpi.com

Heteronuclear Correlation Spectroscopy (HETCORR) : HETCORR, or more commonly HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate proton and carbon signals. HSQC provides direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons and their corresponding protons. HMBC, on the other hand, reveals long-range C-H correlations (typically two or three bonds), which is particularly useful for assigning quaternary carbons and confirming the connectivity of the ethoxy group to the isoquinoline ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule and their vibrational modes. These techniques are sensitive to changes in dipole moment (IR) or polarizability (Raman) during molecular vibrations, offering a "fingerprint" unique to each compound. libretexts.orghoriba.com

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the isoquinoline ring and the ethoxy group.

Isoquinoline Ring :

Aromatic C-H Stretching : Bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) would indicate the presence of aromatic C-H bonds. libretexts.orgutdallas.edu

C=C and C=N Stretching : The aromatic ring vibrations, including C=C and C=N stretches, would appear in the region of 1450-1650 cm⁻¹. libretexts.org

Aromatic C-H Out-of-Plane Bending : Characteristic strong bands in the fingerprint region (below 1500 cm⁻¹) would arise from the out-of-plane bending vibrations of the aromatic C-H bonds, providing insights into the substitution pattern of the isoquinoline ring. libretexts.org

Ethoxy Group :

Aliphatic C-H Stretching : Bands below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹) would correspond to the C-H stretches of the methyl and methylene groups. libretexts.orgutdallas.edu

C-O Stretching (Ether) : The asymmetric and symmetric C-O stretching vibrations of the ether linkage are expected to appear in the range of 1050-1250 cm⁻¹. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound (IR and Raman)

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2990 | Strong |

| Aromatic C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |

| C-O Stretch (Ether) | 1050 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Vibrational spectroscopy can offer insights into the conformational preferences of molecules. The vibrational modes, particularly those involving the ethoxy group, can be sensitive to its rotation relative to the isoquinoline ring. Different conformers of this compound might exhibit subtle shifts in their vibrational frequencies, especially for the C-O stretching modes and the C-H bending modes of the ethoxy group, or for ring deformation modes. While direct experimental data on the conformational analysis of this compound via vibrational modes was not found, the principle holds that changes in molecular geometry can alter the energy required for specific vibrations, leading to observable differences in the IR and Raman spectra. This sensitivity makes vibrational spectroscopy a valuable tool for studying dynamic processes and preferred conformations in solution or solid states.

Computational Chemistry and Theoretical Modeling of 7 Ethoxyisoquinoline

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are foundational for understanding the electronic structure of molecules. They provide insights into how electrons are distributed within a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules, including ethoxyisoquinolines. DFT is fundamentally based on the electron density distribution, which, in principle, determines all properties of a system scispace.com. For ethoxyisoquinolines, DFT calculations are commonly employed for geometry optimization and the determination of molecular energies.

Studies on ethoxyisoquinoline derivatives, such as 1-ethoxyisoquinoline (1-EisoQ) and 3-ethoxyisoquinoline (B8764572) (3-EisoQ), have utilized various DFT functionals and basis sets. Common functionals include BMK, MPW1B95, and M06-2X, often paired with basis sets like 6-31+G(d,p), 6-311++G(2d,2p), and cc-pVTZ researchgate.netresearchgate.net. These calculations provide optimized molecular structures and their corresponding energies, which are crucial for assessing relative stabilities of different conformers or tautomers. For instance, optimized structures of ethoxyisoquinolines and their decomposition products have been calculated at the BMK/6-31+G(d,p) level researchgate.net. DFT methods are favored for their balance of accuracy and computational efficiency, particularly for larger systems cecam.org.

Ab initio methods represent a class of quantum chemistry calculations that rely solely on fundamental physical principles and constants, without recourse to experimental data or empirical parameters solubilityofthings.com. These methods are known for their potential to achieve high accuracy in predicting molecular geometries and energies solubilityofthings.com. For ethoxyisoquinolines, composite ab initio methods like CBS-QB3 have been employed to refine energy calculations, providing more accurate thermo-kinetic data researchgate.netresearchgate.net.

The CBS-QB3 (Complete Basis Set-Quadratic Becke3) method is a multi-step composite approach that typically involves geometry optimization and frequency calculations at a lower level of theory, followed by single-point energy calculations at higher levels (e.g., CCSD(T), MP4SDQ, MP2) with basis set extrapolation researchgate.net. This approach allows for the attainment of highly accurate energies that are comparable to those obtained from more computationally demanding methods like Coupled Cluster (CC) theory cecam.orgarxiv.org. While computationally intensive, ab initio methods are critical for systems where high precision is required, such as discriminating between closely ranked structures in potential energy landscapes mdpi.com.

The analysis of molecular orbitals (MOs) and electron density distributions provides fundamental insights into the bonding, reactivity, and electronic properties of 7-Ethoxyisoquinoline. Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which define the distribution of electrons within the molecule tcd.ielibretexts.orglibretexts.org.

Key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability of a molecule. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. For instance, HOMO and LUMO plots are often generated to visualize electron distribution and understand electronic absorption spectra nih.gov.

Furthermore, the electron density distribution, represented by the square of the wave function, provides a comprehensive picture of electron localization and delocalization within the molecule libretexts.orghuntresearchgroup.org.uk. The Laplacian of the electron density, a second derivative of the electron density, can be analyzed to characterize the nature of chemical bonds (e.g., covalent or electrostatic) and identify regions of electron accumulation or depletion huntresearchgroup.org.ukuctm.edu. This detailed analysis helps in understanding the charge distribution and intermolecular interactions in this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For this compound, this involves exploring different spatial arrangements of its atoms and their associated energies.

The exploration of stable isomers and tautomers is a critical aspect of conformational analysis. Tautomerism refers to the equilibrium between readily interconverted constitutional isomers that differ in the position of a proton and double bonds libretexts.orgmdpi.com. For ethoxyisoquinolines, keto-enol tautomerism is a significant phenomenon that has been investigated using quantum chemical calculations researchgate.netresearchgate.net.

In the context of ethoxyisoquinolines, studies have examined the formation and stability of keto and enol tautomers researchgate.netresearchgate.net. For example, quantum chemical calculations at the MP2/6-311++G(2d,2p)//BMK/6-31+G(d,p) level have been used to study the production of keto/enol tautomers from ethoxyisoquinoline isomers researchgate.netresearchgate.net. The relative stability of these tautomers can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and the nature of the solvent mdpi.commasterorganicchemistry.comquora.com. Generally, for simple carbonyl compounds, the keto tautomer is often more stable than the enol tautomer due to the stronger C=O double bond compared to the C=C double bond libretexts.orgquora.com. However, specific structural features, such as conjugation or intramolecular hydrogen bonding, can stabilize the enol form mdpi.commasterorganicchemistry.comquora.com.

The potential energy surface (PES) is a conceptual landscape that maps the energy of a molecule as a function of its atomic coordinates, revealing stable conformations (energy minima) and transition states (energy maxima) qcware.comresearchgate.netyoutube.comum.es. Torsion scans are a common method to explore PES, systematically rotating around selected bonds to identify conformational preferences and rotational barriers qcware.com. This allows for a comprehensive understanding of the flexibility and accessible conformations of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which are invaluable for the structural characterization and identification of chemical compounds. For this compound, these predictions can assist in interpreting experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is a routine application of computational chemistry chemaxon.comnmrdb.org. These predictions are typically referenced to tetramethylsilane (B1202638) (TMS, δ = 0 ppm) chemaxon.com. Quantum mechanical calculations, particularly DFT, can calculate magnetic shielding tensors, which are then converted into chemical shifts epj-conferences.org. Recent advancements include the use of machine learning algorithms, trained on quantum mechanics calculations, to predict NMR chemical shifts with high accuracy, even for complex molecules arxiv.org. These predictions are crucial for confirming molecular structures and differentiating between subtle structural variations, such as diastereomers arxiv.org.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry plays a crucial role in understanding the intricate pathways and kinetic parameters governing the reactions of chemical compounds like this compound. By simulating molecular interactions and energy landscapes, researchers can characterize transition states and predict reaction rates.

Transition State Characterization for Synthetic Pathways

Theoretical studies have explored the thermal decomposition mechanisms of ethoxyisoquinolines, including various isomers, to characterize their transition states. These investigations often employ Density Functional Theory (DFT) methods, such as BMK, MPW1B95, and M06-2X, alongside ab initio complete basis set-quadratic Becke3 (CBS-QB3) calculations ambeed.com.

A key finding in the unimolecular thermal decomposition of ethoxyisoquinolines involves the elimination of ethylene (B1197577), leading to the formation of either keto or enol tautomers. Computational analyses have revealed that the six-membered transition state structure associated with keto formation is significantly lower in energy compared to the four-membered transition state required for the enol form ambeed.comontosight.ai. This energetic preference suggests that the production of the keto tautomer is kinetically favored during the decomposition process ambeed.comontosight.ai.

The estimation of chemical kinetics results often utilizes Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theories, which have shown comparable outcomes, lending confidence to the computational predictions ambeed.comchem960.com. Furthermore, tunneling corrections have been identified as significant at temperatures up to 1000 K, indicating their importance in accurately modeling the reaction rates at these conditions ambeed.com.

Pyrolysis Mechanism Simulation and Kinetic Parameters

The pyrolysis of ethoxyisoquinolines, a form of unimolecular thermal decomposition, has been computationally studied to understand its degradation mechanism and kinetic parameters. These studies indicate that ethylene elimination and keto production are kinetically and thermodynamically favored across a broad temperature range of 400-1200 K ambeed.comontosight.ai. The rate of these decomposition processes has also been observed to increase with rising pressure, up to 1 atm ambeed.com.

Computational models, often employing methods like CBS-QB3 and M06-2X/cc-pvTZ, coupled with software packages like Gaussian and KiSThelP, are used to simulate the thermo-kinetic aspects of such decomposition reactions. These simulations can delineate various degradation pathways, including complex fissions and barrierless reactions chem960.com. The consistency between TST and RRKM approaches in estimating chemical kinetics results further validates the computational methodologies applied chem960.com.

The kinetic parameters, such as rate constants and activation energies, are crucial for understanding the reaction dynamics. While specific values for this compound are part of a broader study on ethoxyisoquinolines, the general trends indicate that such compounds undergo thermal decomposition with favorable ethylene elimination and keto product formation.

Molecular Docking and Dynamics Simulations (Relevant to Biological Interactions)

While specific molecular docking and dynamics simulations focusing solely on this compound's biological interactions are not extensively detailed in the provided search results, these computational techniques are broadly applicable and highly valuable in understanding how small molecules interact with biological targets.

Molecular docking methods are designed to predict the preferred binding orientation of a ligand (like this compound) to a protein or other macromolecular target, and to estimate the binding affinity between them. This involves exploring various ligand conformations within the binding site and evaluating the intermolecular recognition process. Docking algorithms consider factors such as electromagnetic properties, van der Waals forces, and interatomic coupling to score potential binding modes.

Molecular dynamics (MD) simulations, on the other hand, provide insights into the structural, dynamical, and thermodynamical properties of molecular systems by simulating their behavior in full atomic detail over time. Unlike static models, MD simulations capture conformational changes and the dynamic interplay between molecules and their environment, which is crucial for understanding molecular recognition and drug binding. These simulations can validate docking predictions and provide a more comprehensive view of the strength and stability of interactions, including hydrogen bonds and non-bonded contacts.

Given its chemical structure, this compound could be subjected to molecular docking and dynamics simulations to predict its potential binding to various biological macromolecules, such as enzymes or receptors, and to understand the dynamic nature of these interactions. Such studies would be instrumental in predicting its biological activity and guiding further experimental investigations.

Structure-Property Relationships Derived from Theoretical Frameworks

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are theoretical frameworks that establish mathematical models correlating the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are built upon the principle that the activity or property of a compound is a function of its molecular descriptors.

QSAR models, for instance, utilize various molecular descriptors (1D, 2D, and 3D) to represent structural information and employ chemometric methods, including multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN), to find statistically significant correlations with biological activities. These models are rigorously validated using internal and external validation techniques to ensure their predictive capacity.

Although specific QSAR/QSPR studies on this compound were not detailed, the principles of these theoretical frameworks are directly applicable. By calculating relevant molecular descriptors for this compound and comparing them to databases of compounds with known activities or properties, researchers could predict its behavior. This approach can help in understanding how modifications to the isoquinoline (B145761) scaffold, such as the ethoxy group at the 7-position, influence its properties and potential biological effects, thereby guiding the design of new compounds with desired characteristics.

Compound Names and PubChem CIDs

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

Evaluation of Anticancer Activity in Cell Lines

Research into the anticancer potential of isoquinoline (B145761) derivatives often involves the synthesis and evaluation of numerous analogues. While 7-Ethoxyisoquinoline itself has not been prominently featured in direct in vitro anticancer studies within the provided search results, the broader class of isoquinoline derivatives and compounds with similar oxygen substitutions at the 7-position have demonstrated cytotoxic effects against various cancer cell lines.

In studies evaluating the cytotoxic activity of novel compounds, various human cancer cell lines are commonly employed. For instance, a 7-oxygen-substituted 1,2-didehydro-3-ox-14-deoxyandrographolide derivative, identified as compound 13b, exhibited potent inhibitory activity against human colon cancer (HCT-116) and human breast cancer (MCF-7) cells in vitro. HCT-116 cells were found to be more sensitive to this compound, with an IC₅₀ value of 7.32 μM.

While direct cytotoxicity data for this compound is not explicitly available in the provided information, the general methodology for such assessments typically involves assays like the MTT or MTS assay, which measure cell viability and proliferation. These assays determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀ value). Other methods, such as the CytoTox-Glo™ Assay, measure the release of intracellular proteases from membrane-compromised cells, providing a luminescent signal directly correlating with cytotoxic stress.

Table 1: Illustrative Cytotoxicity Data for a Related 7-Oxygen-Substituted Compound

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Compound 13b (7-oxygen-substituted 1,2-didehydro-3-ox-14-deoxyandrographolide derivative) | HCT-116 (human colon cancer) | 7.32 | |

| Compound 13b (7-oxygen-substituted 1,2-didehydro-3-ox-14-deoxyandrographolide derivative) | MCF-7 (human breast cancer) | >7.32 (less sensitive than HCT-116) |

Note: This table presents data for a related compound (compound 13b) and not this compound directly, as specific data for this compound's cytotoxicity was not found in the provided snippets.

For related compounds, mechanistic investigations have revealed pathways by which they exert their anticancer effects. For example, compound 13b, a 7-oxygen-substituted derivative, was shown to suppress the growth of HCT-116 cells by inducing both early and late cellular apoptosis in a concentration-dependent manner. Furthermore, it caused cell cycle arrest in the S phase.

Apoptosis, a form of programmed cell death, is a critical mechanism for eliminating potentially harmful DNA-damaged cells and preventing carcinogenesis. Defects in this process can contribute to cancer development and drug resistance. Many anticancer agents aim to induce apoptosis, often by activating specific proteases called caspases, or by disrupting mitochondrial function., Cell cycle arrest, another key mechanism, involves halting the progression of cancer cells at specific phases (e.g., G1, S, G2/M) to prevent uncontrolled proliferation., While these mechanisms have been observed for related compounds, direct research on this compound's specific impact on cell cycle progression or apoptosis induction in cancer cell lines is not detailed in the provided information.

Investigation of Neurobiological Effects

The neurobiological effects of isoquinoline derivatives are an area of ongoing research, with some compounds demonstrating neuroprotective properties and modulation of neurotransmitter systems.

Studies on various natural compounds and their derivatives, including some isoquinoline alkaloids, have explored their neuroprotective potential in cellular models. For instance, 7-methoxyheptaphylline, a carbazole (B46965) derivative, has shown neuroprotective effects against hydrogen peroxide (H₂O₂)-induced neuronal cell death in models such as NG108-15 cells. Similarly, indole-based compounds have demonstrated neuroprotective properties in SH-SY5Y neuroblastoma cells, reducing cell mortality in the presence of H₂O₂ and inhibiting reactive oxygen species (ROS) production.

These neuroprotective effects are often attributed to mechanisms such as antioxidant activity, reduction of oxidative stress, and anti-inflammatory properties, which are crucial in mitigating neuronal damage associated with neurodegenerative diseases.,, However, specific neuroprotective properties of this compound in cellular models are not explicitly described in the provided search results.

Neurotransmitter systems play a fundamental role in central nervous system function, and their modulation is a target for various neurological disorders., DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is an enzyme involved in the synthesis of dopamine (B1211576) from L-DOPA. Inhibitors of DOPA decarboxylase are clinically relevant, particularly in the treatment of Parkinson's disease, where they are co-administered with L-DOPA to prevent its peripheral conversion to dopamine, thereby increasing L-DOPA availability to the brain and reducing side effects.,,

In the context of isoquinoline derivatives, research has investigated their ability to modulate such enzyme systems. A study on the structural optimization of isoquinoline derivatives for their inhibitory activity against DOPA decarboxylase highlighted the importance of substituent position. It was observed that while an ethoxy group at the 6-position (compound 23) displayed excellent DDC inhibitory activity, moving the ethoxy group to the 7-position (compound 24), as in this compound, resulted in a loss of this activity. This indicates that the specific placement of the ethoxy group significantly influences the compound's interaction with the DOPA decarboxylase enzyme.

Table 2: Influence of Ethoxy Group Position on DOPA Decarboxylase Inhibitory Activity

| Compound Feature | DOPA Decarboxylase Inhibitory Activity | Reference |

| Ethoxy group at 6-position (e.g., Compound 23) | Excellent activity | |

| Ethoxy group at 7-position (e.g., Compound 24 / this compound motif) | Activity lost |

Other Pharmacological Activities (e.g., antiviral, anti-inflammatory in vitro)

Beyond antimicrobial properties, isoquinoline derivatives are known for a range of other pharmacological activities, including anti-inflammatory and antiviral effects. jpionline.org

Isoquinoline-containing compounds have been reported to possess anti-inflammatory properties. researchgate.net A patent mentions this compound in the context of anti-inflammatory agents, highlighting the potential for this specific substitution pattern to contribute to such activity. googleapis.comepo.org However, detailed in vitro mechanistic data for this compound's anti-inflammatory action is not explicitly provided in the available literature.

Regarding antiviral activities, isoquinoline derivatives have been studied for their potential. jpionline.org While direct evidence for this compound's antiviral efficacy is not prominent, structure-activity relationship (SAR) analyses on related isoquinolone derivatives have indicated that modifications at the 7-position can influence antiviral activity and cytotoxicity. For example, in some isoquinolone derivatives, the absence of a methoxy (B1213986) group at the R7 position was associated with increased cell viability while maintaining antiviral activity against influenza viruses. nih.gov This suggests that the nature of the substituent at position 7, such as an ethoxy group, could play a role in modulating antiviral properties.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how changes in a molecule's chemical structure affect its biological activity. oncodesign-services.com For isoquinoline derivatives, the position and nature of substituents significantly influence their pharmacological profiles.

While specific SAR studies focused solely on this compound are limited, insights can be drawn from research on related isoquinoline and quinoline (B57606) analogues. For instance, in ethyl isoquinoline-7-carboxylate, it has been suggested that halogen substituents enhance antimicrobial and anticancer properties by increasing lipophilicity and improving target binding. This highlights the importance of the 7-position substitution.

Furthermore, SAR investigations on harmine (B1663883) analogs, which also feature a 7-position substitution (though on a different scaffold), have explored the impact of alkyl ether groups like methoxyethyl and ethoxyethyl on biological activity. These studies indicated that simple alkyl ether substitutions at the 7-position were not always favorable for certain enzyme inhibitions, suggesting that steric factors or specific interactions with the active site may be critical. nih.gov The ethoxy group at position 7 of isoquinoline would contribute to the compound's lipophilicity and electronic properties, which are key descriptors in SAR analyses that predict biological activity. wikipedia.org Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often employed to predict and optimize the biological activity of new compounds based on their chemical structure. oncodesign-services.com

Elucidation of Molecular Targets and Pathways in In Vitro Systems

Understanding the molecular targets and pathways through which a compound exerts its biological effects is crucial. For isoquinoline derivatives, various mechanisms of action have been proposed and investigated in in vitro systems.

General mechanisms for isoquinoline derivatives include interactions with enzymes, receptors, and other proteins, leading to modulated cellular activity. Some isoquinoline derivatives have been shown to inhibit enzymes involved in DNA replication, contributing to their observed anticancer effects. Additionally, certain isoquinoline derivatives have been investigated for their ability to inhibit DOPA decarboxylase (DDC), an enzyme relevant in neuroendocrine prostate cancer. mdpi.com

While specific molecular targets for this compound itself have not been extensively elucidated in the provided search results, the broader class of isoquinoline compounds is known to interfere with various cellular processes. For instance, some isoquinoline-based N-ethyl ureas can inhibit DNA gyrase and topoisomerase IV activity in bacteria, which are essential enzymes for bacterial replication. mdpi.com Computational docking tools are valuable for predicting how a compound like this compound might interact with specific biological targets, such as kinases or DNA topoisomerases, by modeling their binding affinities. Further in vitro assays, such as enzyme inhibition or cytotoxicity screens, would be necessary to validate these predicted interactions and fully elucidate the molecular pathways influenced by this compound.

Applications in Advanced Materials and Chemical Sciences

Development of Organic Electronic Materials

Organic electronic materials, which utilize organic polymers or small molecules, offer advantages such as lighter weight, flexibility, and lower production costs compared to conventional silicon-based inorganic materials sigmaaldrich.comorange.com. They are also more energy-efficient and environmentally friendly in their production, use, and disposal sigmaaldrich.com. Isoquinoline (B145761) derivatives are significant structural units in the development of these advanced materials, with their planar structure and conjugation making them suitable for various organic electronic applications connectjournals.comorganic-chemistry.org. The ability to modify the chemical structure of these derivatives allows for the design of materials with specific electrical and optical properties amerigoscientific.com.

Table 1: Advantages of Organic Electronic Materials

| Feature | Description | Source |

| Lightweight | Less dense than inorganic counterparts, enabling lighter devices. | sigmaaldrich.com |

| Flexible | Can be deposited on flexible substrates for bendable electronics. | sigmaaldrich.comorange.com |

| Cost-Effective | Production often involves low-cost solution processing methods like printing. | sigmaaldrich.comorange.com |

| Energy-Efficient | More efficient in production and operation. | sigmaaldrich.com |

| Resource-Friendly | Utilizes widely available carbon-based materials, reducing reliance on rare earths. | sigmaaldrich.comorange.com |

Organic semiconductors, composed of polymers or small molecules, are pivotal in flexible electronics due to their inherent flexibility and printability sigmaaldrich.comorange.comtcichemicals.com. Isoquinoline derivatives have been explored for their potential in creating conductive materials amerigoscientific.com. These organic semiconductors serve as active channel materials in devices such as organic field-effect transistors (OFETs), which are fundamental building blocks for flexible integrated circuits and displays sigmaaldrich.comtcichemicals.com. The printability of organic materials allows for their incorporation into inks, enabling the direct printing of electronic circuits onto large plastic sheets using various techniques like inkjet or screen printing orange.com.

Organic Light-Emitting Diodes (OLEDs) are electroluminescent devices that incorporate an organic semiconductor emissive layer sandwiched between an anode and a cathode sigmaaldrich.com. The planar structure and conjugated systems characteristic of isoquinoline derivatives make them highly suitable for applications in OLEDs connectjournals.com. For instance, specific iridium isoquinoline complexes, such as tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)3), have demonstrated high electroluminescence efficiency and are utilized as red-emissive materials in OLED technology acs.org. The isoquinoline scaffold serves as a key structural unit in the design and development of these light-emitting devices organic-chemistry.org.

Role as Synthetic Intermediates and Building Blocks

Isoquinoline and its derivatives are fundamental in various synthetic processes, serving as versatile intermediates and building blocks for the construction of more complex molecules amerigoscientific.comorganic-chemistry.orgsolubilityofthings.comontosight.aiacs.orgenamine.netenamine.net. Their unique chemical properties and reactivity are leveraged in the synthesis of pharmaceuticals, dyes, pigments, and advanced materials amerigoscientific.comontosight.ai.

Isoquinoline derivatives are significant structural motifs found in numerous natural products and pharmaceuticals organic-chemistry.orgacs.org. Ongoing research continues to develop novel synthetic methods for isoquinoline and its derivatives, driven by their broad applications in organic synthesis acs.orgacs.org. For example, substituted isoquinolines can be efficiently synthesized through methods like silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, offering a promising route for the creation of natural alkaloids and pharmaceutical compounds organic-chemistry.org. The isoquinoline core can also be constructed using electron donor–acceptor (EDA) complex strategies, providing metal-catalyst-free approaches to these scaffolds acs.org. An example of a 7-ethoxyisoquinoline derivative functioning as a building block is 1-chloro-7-ethoxyisoquinoline (B13182116), which is listed as a chemical building block bldpharm.combldpharm.comambeed.com.

Ligands are molecules or ions that form coordinate bonds with a central metal atom or ion by donating a lone pair of electrons, acting as Lewis bases utexas.edubyjus.comsavemyexams.com. Isoquinoline derivatives are widely employed as ligands in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) amerigoscientific.com. The coordination chemistry of these derivatives with various metal ions enables the precise creation of MOFs with tailored pore sizes and functionalities, enhancing their performance in applications such as gas storage and catalysis amerigoscientific.com. Isoquinoline derivatives have also been investigated as ligands for transition metal reactions connectjournals.com. An example of isoquinoline-based ligands includes 1,1′-biisoquinolines, which are bidentate nitrogen donor ligands capable of forming chelating complexes with metal centers mdpi.com. The nitrogen atom within the isoquinoline ring system provides the necessary lone pair for coordination, making this compound, with its similar nitrogen-containing heterocyclic structure, a potential candidate for analogous ligand applications.

Table 2: Role of Isoquinoline Derivatives as Ligands

| Application Area | Specific Role | Example (Isoquinoline Derivative) | Source |

| Metal-Organic Frameworks (MOFs) | Enabling tailored pore sizes and functionalities in MOFs. | Isoquinoline derivatives generally | amerigoscientific.com |

| Transition Metal Reactions | Ligands for various transition metal-catalyzed reactions. | Pyrimido[2,1-a]isoquinolines | connectjournals.com |

| Chelating Agents | Bidentate nitrogen donors forming stable complexes. | 1,1′-Biisoquinolines | mdpi.com |

Chromophoric Applications: Dyes and Pigments

Isoquinoline derivatives are extensively utilized in the production of dyes and pigments, valued for their vibrant colors and stability amerigoscientific.comsolubilityofthings.comontosight.aiscribd.com. Dyes are colored substances that are soluble or go into solution during the application process, imparting color by selectively absorbing light researchgate.netresearchgate.net. Pigments, conversely, are insoluble, finely divided solids that are incorporated into a medium to provide color researchgate.netresearchgate.net. The chemical structure of dyes and pigments includes chromophores, which are covalently unsaturated functional groups (e.g., C=C, N=N, C=O) responsible for light absorption and thus color researchgate.netresearchgate.net.

The ability to modify the structure of isoquinoline derivatives allows for the creation of a wide spectrum of colors and shades, making them highly valuable in the dye and pigment industry amerigoscientific.com. Furthermore, the stability of isoquinoline-based dyes and pigments under various environmental conditions, such as resistance to light, heat, and chemical degradation, ensures the longevity and quality of colored products, which is particularly important in industries like textiles amerigoscientific.com. A notable example is quinoline (B57606) yellow, an isoquinoline derivative widely used as a yellow dye in both the textile and food industries amerigoscientific.com.

Table 3: Characteristics of Isoquinoline-Based Dyes and Pigments

| Characteristic | Description | Source |

| Color Range | Wide range of vibrant colors and shades due to structural tunability. | amerigoscientific.com |

| Stability | Resistant to light, heat, and chemical degradation. | amerigoscientific.com |

| Longevity | Ensures long-lasting color and quality in dyed products. | amerigoscientific.com |

| Applications | Textiles, food, pharmaceuticals, plastics, paints, inks, and more. | amerigoscientific.comresearchgate.netresearchgate.net |

Chemo-sensing and Sensing Platform Development

Emerging Research Directions and Future Perspectives for 7 Ethoxyisoquinoline

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of isoquinoline (B145761) derivatives, including 7-Ethoxyisoquinoline, is undergoing a significant transformation driven by the principles of green chemistry. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern research is focused on developing more sustainable and efficient methods.

Recent advancements have seen the rise of transition-metal catalyzed reactions, which offer novel and efficient pathways to synthesize isoquinoline derivatives. numberanalytics.com For instance, rhodium(III)-catalyzed C-H bond activation and annulation presents a powerful strategy for constructing highly substituted isoquinolines. researchgate.net Another innovative approach involves a palladium-catalyzed synthesis of polysubstituted isoquinolines. researchgate.net These methods often proceed under milder conditions and can reduce the number of synthetic steps, thereby minimizing waste.

A key goal in the green synthesis of this compound is the development of one-pot reactions and the use of environmentally benign solvents. For example, the use of polyethylene (B3416737) glycol (PEG-400) as a solvent in a nano-palladium catalyzed synthesis of substituted isoquinolines highlights a move towards more sustainable practices. researchgate.net Future research will likely focus on biocatalysis and the use of renewable starting materials to further enhance the green credentials of this compound synthesis. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning for Discovery

Generative AI models are capable of designing new molecules from scratch, including novel isoquinoline scaffolds, which can then be synthesized and tested. accscience.com For instance, a model known as MedGAN has been developed to generate novel quinoline-scaffold molecules. mdpi.com ML algorithms can predict the pharmacokinetic and toxicological profiles of compounds like this compound, saving considerable time and resources in the preclinical development phase. mdpi.com

Furthermore, ML can be used to analyze structure-activity relationships (SAR), providing insights into how modifications to the this compound structure influence its biological activity. ontosight.ai This data-driven approach allows for the more targeted design of derivatives with enhanced efficacy and specificity. As AI and ML technologies continue to advance, their integration into the research and development pipeline for this compound will undoubtedly lead to more rapid and efficient discoveries. annualreviews.org

Exploration of Novel Bioactivities and Pre-clinical Therapeutic Potential

The isoquinoline core is a well-established pharmacophore, present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. amerigoscientific.comontosight.aiontosight.ai Research into the specific bioactivities of this compound and its derivatives is an active and promising area.

Recent studies on substituted isoquinolines have demonstrated their potential as potent inhibitors of various enzymes and receptors. For example, a fragment-based design approach led to the development of a 5,7-disubstituted isoquinoline as a potent kinase inhibitor with efficacy in an animal model of rheumatoid arthritis. researchoutreach.org This highlights the potential for di-substituted isoquinolines, which could include an ethoxy group at the 7-position, to be developed as therapeutic agents.

The exploration of novel bioactivities for this compound derivatives could extend to areas such as neuroprotective agents and treatments for infectious diseases. amerigoscientific.comfrontiersin.org Preclinical studies on related isoquinoline compounds are underway, and the data from these investigations will be invaluable for guiding the future development of this compound-based therapeutics. researchgate.netresearchoutreach.org The ability to functionalize the isoquinoline scaffold at various positions allows for the fine-tuning of its pharmacological profile, opening up a vast chemical space for the discovery of new medicines. rsc.orgnih.gov

Table 1: Reported Biological Activities of Isoquinoline Derivatives

| Biological Activity | Example Isoquinoline Derivative Type | Reference |

| Anticancer | Substituted isoquinolin-1-ones | nih.gov |

| Anti-inflammatory | 5,7-disubstituted isoquinoline | researchoutreach.org |

| Antimicrobial | Isoquinoline-based compounds | ontosight.ai |

| Antiviral | Quinazoline derivatives (related heterocycles) | mdpi.com |

| Kinase Inhibition | 5,7-disubstituted isoquinoline | researchoutreach.org |

| DPP-IV Inhibition | Aryl-substituted pyrido[2,1-a]isoquinolines | mdpi.com |

Advanced Material Engineering based on this compound Scaffolds

The unique chemical structure of isoquinoline and its derivatives makes them attractive building blocks for the development of advanced materials. amerigoscientific.comchemistryworld.com The incorporation of the 7-ethoxy group can further tailor the properties of these materials. Isoquinoline-based compounds have been investigated for their applications in optoelectronics, energy storage, and the creation of functional polymers. numberanalytics.com

The planar and aromatic nature of the isoquinoline ring system, combined with the potential for functionalization, allows for the design of materials with specific electronic and optical properties. ontosight.ai For instance, isoquinoline derivatives have shown potential as emitters in organic light-emitting diodes (OLEDs) and as electrode materials for batteries and supercapacitors. numberanalytics.com The presence of the ethoxy group in this compound could influence properties such as solubility, film-forming capabilities, and electronic characteristics, making it a candidate for these applications.

Furthermore, isoquinoline derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The specific coordination properties of this compound could lead to the formation of novel MOFs with unique structures and functionalities. The exploration of coumarin-functionalized pyrrolo[2,1-a]isoquinolines has also revealed interesting fluorescence properties, suggesting potential applications in sensors and imaging. acs.org

Interdisciplinary Research Collaborations and Knowledge Translation

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. researchgate.net The journey from fundamental chemical synthesis to the development of new drugs or materials requires the expertise of organic chemists, medicinal chemists, pharmacologists, materials scientists, and computational scientists. nih.gov

Collaborations between these diverse fields are crucial for translating basic research findings into tangible applications. For example, synthetic chemists developing new green synthesis methods for this compound can work with computational chemists using AI to predict the properties of the resulting compounds. researchgate.netaccscience.com Similarly, pharmacologists investigating the bioactivities of these compounds can collaborate with materials scientists to explore their potential in drug delivery systems. amerigoscientific.com

Effective knowledge translation is key to maximizing the impact of research on this compound. This involves not only publishing in scientific journals but also engaging with industry partners to facilitate the commercialization of new technologies. The formation of interdisciplinary research consortia and participation in scientific conferences are vital for fostering the collaborations needed to unlock the full potential of this promising compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Ethoxyisoquinoline, and how can structural identity be confirmed?

- Methodological Answer : The primary synthesis involves the Stobbe condensation of ra-ethoxybenzalaminoacetal, yielding this compound in >80% efficiency. Structural confirmation requires oxidation to 4-ethoxyphthalic acid, followed by NMR (¹H/¹³C) and HPLC-MS analysis to verify purity and regioselectivity. For new derivatives, X-ray crystallography or comparative spectral databases (e.g., SDBS) are recommended .

- Data Reporting : Include reaction conditions (solvent, temperature, catalyst), yields, and spectroscopic data in the main manuscript, with raw chromatograms or crystallographic files in supplementary materials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use EU-standard EN374-certified nitrile gloves and P95 respirators to avoid dermal/ocular exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Ventilation must meet OSHA guidelines for volatile organic compounds. Document exposure incidents with time-stamped records .

Q. How should researchers design initial experiments to assess the reactivity of this compound?

- Methodological Answer : Start with controlled small-scale reactions (≤5 mmol) under inert atmospheres. Use kinetic studies (e.g., UV-Vis monitoring) to track substituent effects at the ethoxy group. Include negative controls (e.g., unsubstituted isoquinoline) and triplicate trials to establish reproducibility. Reference IR spectral libraries (e.g., NIST) for intermediate identification .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding isomeric byproducts in this compound synthesis?

- Methodological Answer : Conflicting isomer ratios (e.g., 5- vs. 7-substituted products) may arise from varying reaction conditions (e.g., solvent polarity, temperature). Employ GC-MS with chiral columns or NOESY NMR to differentiate isomers. Cross-validate findings via independent synthesis routes (e.g., sulfonic acid derivatization) and consult crystallographic data for unambiguous assignment .

- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., dry DMF at 80°C) and document deviations. Use multivariate analysis (e.g., ANOVA) to isolate variables impacting isomer distribution .

Q. What advanced spectroscopic techniques are recommended for characterizing decomposition products of this compound under varying conditions?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation identifies degradation pathways (e.g., ethoxy group cleavage). For thermal stability studies, use thermogravimetric analysis (TGA) and in-situ FTIR to monitor gaseous byproducts. Paramagnetic impurities can be detected via EPR spectroscopy .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound derivatives?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use Bayesian hierarchical models to account for inter-assay variability in cell-based assays. For in vivo studies, Kaplan-Meier survival analysis or mixed-effects models are recommended. Validate assumptions via residual plots and sensitivity analyses .

Methodological Best Practices

- Data Reproducibility : Archive raw NMR/FID files, chromatograms, and instrument calibration logs in FAIR-aligned repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) with timestamped entries .

- Ethical Reporting : Disclose synthetic yields as mean ± SD (n ≥ 3) and avoid selective data omission. For negative results, publish in dedicated journals (e.g., Journal of Negative Results) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.